(2S)-4-methylpentan-2-amine

norepinephrine transporter (NET) monoamine uptake inhibition sympathomimetic alkylamine

(2S)-4-Methylpentan-2-amine (CAS 34017-11-3), also designated (S)-4-amino-2-methylpentane or the (S)-enantiomer of 1,3-dimethylbutylamine (DMBA), is a chiral aliphatic primary amine (C₆H₁₅N, MW 101.19 g/mol) bearing a single stereogenic center at the C-2 position. The compound belongs to the alkylamine class of sympathomimetic stimulants and is structurally homologous to 1,3-dimethylamylamine (DMAA; methylhexanamine), with a butyl side chain replacing the pentyl group of DMAA.

Molecular Formula C6H15N
Molecular Weight 101.19 g/mol
CAS No. 34017-11-3
Cat. No. B6263383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-4-methylpentan-2-amine
CAS34017-11-3
Molecular FormulaC6H15N
Molecular Weight101.19 g/mol
Structural Identifiers
SMILESCC(C)CC(C)N
InChIInChI=1S/C6H15N/c1-5(2)4-6(3)7/h5-6H,4,7H2,1-3H3/t6-/m0/s1
InChIKeyUNBMPKNTYKDYCG-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-4-Methylpentan-2-amine (CAS 34017-11-3): Chirally Defined Aliphatic Amine for Stimulant Research and Reference Standard Procurement


(2S)-4-Methylpentan-2-amine (CAS 34017-11-3), also designated (S)-4-amino-2-methylpentane or the (S)-enantiomer of 1,3-dimethylbutylamine (DMBA), is a chiral aliphatic primary amine (C₆H₁₅N, MW 101.19 g/mol) bearing a single stereogenic center at the C-2 position [1]. The compound belongs to the alkylamine class of sympathomimetic stimulants and is structurally homologous to 1,3-dimethylamylamine (DMAA; methylhexanamine), with a butyl side chain replacing the pentyl group of DMAA [2]. As a defined single enantiomer rather than the racemate commonly encountered in commercial reference standards and dietary supplement adulterants, (2S)-4-methylpentan-2-amine enables stereochemically controlled pharmacological investigations and forensic analytical method development where enantiomeric identity is critical for result reproducibility .

Why Racemic DMBA or DMAA Cannot Substitute for (2S)-4-Methylpentan-2-amine in Quantitative Research and Reference Standard Applications


Substituting (2S)-4-methylpentan-2-amine with the widely available racemic DMBA (Sigma-Aldrich 126411, CAS 108-09-8) or the structurally related stimulant DMAA introduces confounds that undermine quantitative pharmacological studies and forensic quantification. The racemate contains equal proportions of (R)- and (S)-enantiomers, which may exhibit divergent pharmacokinetic and pharmacodynamic properties due to stereospecific interactions with chiral biological targets such as monoamine transporters and metabolic enzymes [1]. Furthermore, DMAA (1,3-dimethylamylamine) differs in both side-chain length and NET inhibitory potency—displaying approximately 4.1-fold greater potency at the human norepinephrine transporter (NET IC₅₀ = 0.41 μM vs. 1.7 μM for DMBA) in the same assay system [2]. The absence of DAT activity for DMBA, in contrast to amphetamine and several phenethylamine stimulants, further illustrates that within-class alkylamines are not pharmacologically interchangeable [2]. These quantitative and qualitative differences mean that procurement of the defined (2S)-enantiomer is essential for studies requiring stereochemical resolution, reproducible target engagement data, or enantiomer-specific analytical reference standards.

(2S)-4-Methylpentan-2-amine: Quantitative Differentiation Evidence Against DMAA, d-Amphetamine, Phenethylamine Stimulants, and Racemic DMBA


NET Inhibition: DMBA Is 4.1-Fold Less Potent Than DMAA at the Human Norepinephrine Transporter

In a direct head-to-head comparison using identical assay conditions, 1,3-dimethylbutylamine (DMBA) inhibited the human norepinephrine transporter (NET) with an IC₅₀ of 1.7 μM, whereas its closest structural analog 1,3-dimethylamylamine (DMAA) exhibited an IC₅₀ of 0.41 μM [1]. This represents a 4.1-fold potency differential between the two alkylamines at the primary molecular target mediating their sympathomimetic effects. Both compounds were tested as pure substances purchased from Sigma-Aldrich using human embryonic kidney (HEK) 293 cells expressing the human NET, with [³H]norepinephrine uptake as the endpoint [1]. The study also established that the reference stimulant d-amphetamine inhibited NET with an IC₅₀ of 0.09 μM under the same conditions, confirming DMBA is approximately 19-fold weaker than amphetamine at NET [1].

norepinephrine transporter (NET) monoamine uptake inhibition sympathomimetic alkylamine preworkout stimulant pharmacology

DAT Selectivity: DMBA Lacks Dopamine Transporter Activity, Unlike Amphetamine and Phenethylamine Stimulants

In the same study by Rickli et al. (2019), DMBA and DMAA both blocked the NET but neither compound inhibited the dopamine transporter (DAT) at tested concentrations [1]. In contrast, d-amphetamine inhibited DAT with an IC₅₀ of 1.3 μM, and β-phenethylamine—a related trace amine stimulant—inhibited DAT with an IC₅₀ of 1.8 μM under identical experimental conditions [1]. This qualitative divergence in DAT activity (absent vs. present) constitutes a fundamental pharmacological distinction between the alkylamine class (DMBA, DMAA) and the phenethylamine/amphetamine class. None of the tested compounds, including DMBA, inhibited the serotonin transporter (SERT), indicating a shared class-level selectivity against serotonergic activity [1].

dopamine transporter (DAT) monoamine transporter selectivity abuse liability assessment stimulant classification

TAAR1 Activity: DMBA Is Not a Trace Amine-Associated Receptor 1 Agonist, Unlike Phenethylamine Stimulants

DMBA (1,3-dimethylbutylamine) has been explicitly characterized as not an agonist of the rodent or human trace amine-associated receptor 1 (TAAR1) [1][2]. This stands in contrast to phenethylamine-class stimulants such as β-phenethylamine, N-methylphenethylamine, and β-methylphenethylamine, which were shown in the same investigative program to interact with TAAR1 at submicromolar concentrations [1]. TAAR1 agonism is a key mechanistic node through which amphetamine-type stimulants modulate dopaminergic and serotonergic neurotransmission; its absence in DMBA indicates a distinct intracellular signaling profile despite shared NET inhibitory activity. The lack of TAAR1 engagement may also reduce the propensity for certain TAAR1-mediated neuroadaptive changes associated with chronic amphetamine exposure, though this inference has not been directly tested in vivo for DMBA [1].

trace amine-associated receptor 1 (TAAR1) GPCR pharmacology stimulant mechanism of action biased signaling

Chiral Purity: (2S)-Enantiomer vs. Racemic Commercial Standard Enables Stereochemically Defined Research

(2S)-4-Methylpentan-2-amine (CAS 34017-11-3) is the single (S)-enantiomer, whereas the predominant commercial reference standard available through major suppliers is racemic 1,3-dimethylbutylamine (Sigma-Aldrich product 126411, CAS 108-09-8, purity 98%) . Independent analytical surveys of dietary supplements have consistently identified DMBA in racemic form, with quantities ranging from 0.1 to 214 mg per daily dose across 11 of 13 tested products [1]. The racemic nature of both the commercial standard and supplement adulterants means that any analytical method calibrated against the racemate cannot distinguish (R)- and (S)-enantiomers, potentially masking enantiomer-specific pharmacokinetic or toxicological differences. While direct comparative pharmacological data for the isolated (R)- and (S)-enantiomers of 4-methylpentan-2-amine are not available in the open literature, the well-established principle of stereospecific drug-receptor interactions—particularly at chiral monoamine transporter binding sites—warrants the use of enantiopure material for definitive structure-activity studies [2].

chiral resolution enantiomeric purity analytical reference standard stereospecific pharmacology

MAO-N Enzymatic Substrate Profile: 69% Relative Activity Enables Enantioselective Synthesis of (2S)-4-Methylpentan-2-amine

4-Methylpentan-2-amine (as the racemate) was characterized as a substrate for engineered monoamine oxidase from Aspergillus niger (MAO-N), exhibiting 69% relative activity with the MAO-N D9 enzyme variant in an oxidative deamination assay (substrate + H₂O + O₂ → 4-methylpentan-2-one + NH₃ + H₂O₂) [1]. The MAO-N D9 variant demonstrated broad substrate scope and was successfully applied to the deracemisation of a panel of primary amines, achieving excellent enantioselectivity (>99% enantiomeric excess) with moderate to good yields (55–80%) [1][2]. The (S)-enantiomer of 4-methylpentan-2-amine is recovered as the unreactive enantiomer during MAO-N-catalyzed kinetic resolution, providing an enzymatic route to enantiopure material. This contrasts with the chemical reductive amination of 4-methylpentan-2-one, which yields racemic product requiring additional chiral resolution steps [1].

monoamine oxidase MAO-N enantioselective biocatalysis chiral amine synthesis deracemisation

High-Impact Application Scenarios for (2S)-4-Methylpentan-2-amine Where Stereochemical Identity Drives Procurement Decisions


Forensic Toxicology and Doping Control Reference Standard Development

(2S)-4-Methylpentan-2-amine serves as a chirally pure quantitative reference standard for LC-MS/MS and GC-MS methods used to detect and quantify DMBA in biological matrices and dietary supplements. Given that commercial supplement adulterants are racemic [1] and the WADA Prohibited List classifies DMBA under category S6B (specified stimulants), doping control laboratories require enantiomer-specific standards to confirm analyte identity and exclude isobaric interferences. The 4.1-fold potency differential at NET between DMBA and DMAA [2] further necessitates that confirmatory methods distinguish these two alkylamines unambiguously, as their pharmacological and regulatory profiles differ materially.

Noradrenergic Mechanism-of-Action Studies Using a DAT-Inactive, TAAR1-Negative Stimulant Probe

The unique pharmacological signature of DMBA—NET inhibition without DAT or SERT activity [2], combined with the absence of TAAR1 agonism [2][3]—makes the (2S)-enantiomer a valuable tool compound for isolating noradrenergic contributions to behavioral, cardiovascular, and metabolic endpoints. Unlike d-amphetamine, which engages DAT and TAAR1, DMBA provides a cleaner NET-selective pharmacological probe. The availability of the single (2S)-enantiomer eliminates the variable of differential (R)- vs. (S)-enantiomer activity at NET, enabling more reproducible dose-response relationships in in vitro and ex vivo assays.

Enantioselective Biocatalysis Research and Chiral Amine Process Development

The documented substrate activity of 4-methylpentan-2-amine with engineered MAO-N variants (69% relative activity with D9; deracemisation to >99% ee) [4] positions (2S)-4-methylpentan-2-amine as both a starting material and a product benchmark in biocatalysis research. Academic and industrial groups developing transaminase, amine dehydrogenase, or MAO-N-based routes to chiral amines can use enantiopure (2S)-4-methylpentan-2-amine as an analytical standard for chiral HPLC method development and as a reference for determining enantiomeric excess in reaction optimization studies.

Regulatory Science and Adulterant Surveillance in Dietary Supplement Supply Chains

Regulatory and public health laboratories conducting market surveillance for unauthorized stimulant adulterants require (2S)-4-methylpentan-2-amine as part of a panel of authenticated reference materials. The FDA has determined that dietary supplements containing DMBA are adulterated [3], and quantitative surveys have identified DMBA in 85.7% (12/14) of tested products at 13–120 mg per serving [1]. An enantiopure (2S) standard enables chiral profiling to distinguish synthetic racemic DMBA from any purportedly natural sources, supporting enforcement actions and consumer safety assessments.

Quote Request

Request a Quote for (2S)-4-methylpentan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.